molecular formula C19H20N2O2S2 B2666240 4-(dimethylamino)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1421500-03-9

4-(dimethylamino)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2666240
CAS RN: 1421500-03-9
M. Wt: 372.5
InChI Key: RYIYELALSZHNKV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with a dimethylamino group attached to the benzene ring and a complex thiophene-based structure attached to the amide nitrogen. Benzamides are a class of compounds containing a benzene ring attached to an amide group. They have a wide range of applications in the field of medicine and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide portion of the molecule is planar due to the conjugation between the carbonyl and the benzene ring. The thiophene rings could potentially add to the conjugation, depending on their orientation .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid. The dimethylamino group could potentially undergo quaternization reactions with alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar amide group and the potentially polar dimethylamino group could give it some degree of solubility in polar solvents. The aromatic rings could contribute to its UV-Vis absorption spectrum .

Scientific Research Applications

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended for use in materials science, its properties would depend on its molecular structure and the nature of its interactions with other molecules .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promising properties as a drug or a material, further studies could be conducted to optimize its synthesis, understand its properties better, and explore its potential uses .

properties

IUPAC Name

4-(dimethylamino)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-21(2)14-7-5-13(6-8-14)19(23)20-12-15-9-10-17(25-15)18(22)16-4-3-11-24-16/h3-11,18,22H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIYELALSZHNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-N-({5-[hydroxy(thiophen-2-YL)methyl]thiophen-2-YL}methyl)benzamide

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